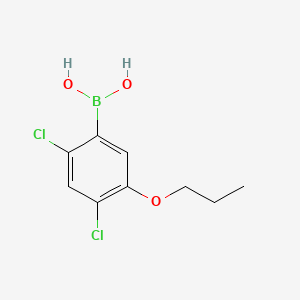

(2,4-Dichloro-5-propoxyphenyl)boronic acid

Vue d'ensemble

Description

(2,4-Dichloro-5-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H11BCl2O3 and a molecular weight of 248.9 g/mol . This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a propoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-propoxyphenyl)boronic acid typically involves the reaction of 2,4-dichloro-5-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions generally require an inert atmosphere and low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reagents to maintain consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Dichloro-5-propoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols or oxygenated derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

(2,4-Dichloro-5-propoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (2,4-Dichloro-5-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which facilitates the coupling reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid

- 2,4-Dichlorophenylboronic acid

- 5-Propoxyphenylboronic acid

Uniqueness

(2,4-Dichloro-5-propoxyphenyl)boronic acid is unique due to the combination of its substituents, which impart specific reactivity and selectivity in chemical reactions. The presence of both chlorine atoms and a propoxy group on the phenyl ring allows for diverse functionalization and the formation of complex molecules .

Activité Biologique

(2,4-Dichloro-5-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Boronic acids are known for their ability to interact with biological targets, including enzymes and receptors, making them valuable in drug design and development. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

This compound is characterized by its unique structure that includes a boron atom bonded to a phenyl group with dichloro and propoxy substituents. The presence of these substituents influences its solubility, reactivity, and biological interactions.

Boronic acids typically exert their biological effects through the following mechanisms:

- Enzyme Inhibition : Many boronic acids act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with active site residues. This can lead to modulation of metabolic pathways relevant in cancer and diabetes.

- Protein Interaction : Boronic acids can bind to diols present in glycoproteins and other biomolecules, affecting their function and stability.

- Cellular Uptake : The lipophilicity imparted by the propoxy group enhances cellular permeability, allowing for better uptake into target cells.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- In vitro Studies : The compound has shown effective inhibition of cell proliferation in leukemia cell lines, with an EC50 value indicating potent activity compared to unsubstituted analogs .

- Mechanistic Insights : Studies suggest that the compound may induce DNA damage similar to known alkylating agents, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Preliminary studies have indicated that boronic acids can modulate inflammatory pathways. While specific data on this compound is limited, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

- Leukemia Cell Line Study : In a controlled experiment, this compound was tested against CCRF-CEM leukemia cells. Results showed a marked decrease in cell viability with an EC50 value of approximately 25 µM . The study concluded that structural modifications could enhance potency further.

- Colon Cancer Research : In a study evaluating the activity of various boronic acid derivatives against colon cancer cell lines, this compound was included as part of a broader investigation into structure-activity relationships (SAR). The findings suggested that modifications at the para position significantly influenced antiproliferative activity .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | EC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | CCRF-CEM leukemia cells | 25 | Induction of DNA damage |

| Related Boronic Acid Derivative | DLD-1 colon cancer | <0.03 | Enzyme inhibition |

Propriétés

IUPAC Name |

(2,4-dichloro-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c1-2-3-15-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWAPOTUMUZOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681684 | |

| Record name | (2,4-Dichloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-45-8 | |

| Record name | Boronic acid, B-(2,4-dichloro-5-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.